molecular formula C16H15NO4 B5361681 3-[(2-phenoxyacetyl)amino]phenyl acetate

3-[(2-phenoxyacetyl)amino]phenyl acetate

Cat. No.: B5361681
M. Wt: 285.29 g/mol
InChI Key: LTMDIWOOEMTJAW-UHFFFAOYSA-N
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Description

3-[(2-Phenoxyacetyl)amino]phenyl acetate is a synthetic organic compound featuring a phenyl acetate core substituted with a phenoxyacetyl amino group. The compound’s ester moiety may enhance solubility, while the phenoxyacetyl group could influence binding interactions in biological systems .

Properties

IUPAC Name

[3-[(2-phenoxyacetyl)amino]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-12(18)21-15-9-5-6-13(10-15)17-16(19)11-20-14-7-3-2-4-8-14/h2-10H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMDIWOOEMTJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

4-{2-[(3-Fluorobenzoyl)amino]-3-({1-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethyl}amino)-3-oxopropyl}phenyl Acetate ()

  • Key Features : Incorporates a fluorinated benzoyl group and an oxadiazole ring.

4-({[3-(Trifluoromethyl)phenyl]amino}carbonyl)phenyl Acetate ()

  • Key Features : Contains a trifluoromethylphenyl carbamate group.
  • Comparison: The electron-withdrawing trifluoromethyl group reduces electron density on the phenyl ring, altering electronic properties and reactivity compared to the phenoxyacetyl amino group. May exhibit stronger hydrogen-bonding interactions due to the carbonyl group .

Compounds with Similar Amide/Ester Linkages

3-Amino-6-[4-[[2-(3,5-Difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide ()

  • Key Features: Combines a hydroxy-acetyl amino group with a pyrazine carboxamide.
  • Comparison: The hydroxy-acetyl group mimics the phenoxyacetyl moiety but introduces chirality, which can lead to stereoselective biological activity (e.g., kinase inhibition).

Ethyl 2-[(3-Methylphenyl)amino]acetate ()

  • Key Features: Ethyl ester with a methylphenyl-substituted aminoacetate.
  • Comparison :
    • The ethyl ester group may improve membrane permeability relative to the phenyl acetate in the target compound.
    • Reduced steric hindrance from the methyl group could enhance binding to enzymes like carboxylesterases .

Spectral and Physicochemical Properties

MSPPP and DAPPP ()

  • Key Data :
    • MSPPP (a chalcone derivative) exhibits absorption at 403–427 nm and fluorescence at 472–533 nm, with a quantum yield of 0.32.
    • DAPPP (a related chalcone) has a narrower bandgap (2.82 eV vs. MSPPP’s 2.98 eV), affecting charge-transfer properties.
  • Comparison: The target compound’s phenyl acetate and phenoxyacetyl groups may redshift absorption/emission wavelengths compared to chalcones due to extended conjugation. Quantum yields are likely lower than MSPPP due to the absence of electron-donating dimethylamino groups .

Anticancer Derivatives ()

  • Key Findings: Compounds like 4-(methoxymethyl)phenol () and pyrazine carboxamides () show moderate anticancer activity against LA795 cells.
  • Comparison: The phenoxyacetyl amino group in the target compound may confer similar cytotoxicity via interference with microtubule dynamics or DNA replication, though fluorine or heterocyclic substituents (as in ) often enhance potency .

Enzyme Inhibition ()

  • Key Findings: Hydroxy-acetyl amino derivatives (e.g., ) are synthesized as kinase inhibitors.
  • Comparison :
    • The target compound’s amide linkage could mimic ATP-binding motifs in kinases, but its lack of chiral centers may reduce selectivity compared to stereoisomerically pure analogs .

Data Tables

Table 1: Structural and Spectral Comparison

Compound Core Structure Key Substituents λabs (nm) λem (nm) Quantum Yield
3-[(2-Phenoxyacetyl)amino]phenyl acetate Phenyl acetate Phenoxyacetyl amino ~280–320* ~350–400* 0.15–0.25*
MSPPP () Chalcone Methylsulfonyl, dimethylamino 403–427 472–533 0.32
Ethyl 2-[(3-methylphenyl)amino]acetate () Aminoacetate ester 3-Methylphenyl 265–275 310–320 N/A

*Predicted based on structural analogs.

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